molecular formula C18H25N3 B3062253 1H-Indole-3-ethanamine, N,N-dimethyl-5-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- CAS No. 208464-67-9

1H-Indole-3-ethanamine, N,N-dimethyl-5-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-

Cat. No.: B3062253
CAS No.: 208464-67-9
M. Wt: 283.4 g/mol
InChI Key: RQTZMTMTBWAQAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALX-0646 involves several key steps:

Industrial Production Methods

Industrial production of ALX-0646 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ALX-0646 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert ALX-0646 into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of ALX-0646.

Scientific Research Applications

ALX-0646 has a wide range of scientific research applications:

Mechanism of Action

ALX-0646 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 1D and 5-hydroxytryptamine 1F receptors. This activation leads to the modulation of neurotransmitter release and vascular tone, which can alleviate symptoms of migraine and other neurological disorders . The compound’s high affinity for these receptors ensures its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: Another 5-hydroxytryptamine receptor agonist used in migraine treatment.

    Zolmitriptan: A compound with similar receptor affinity and therapeutic applications.

    Naratriptan: Known for its longer duration of action compared to other triptans.

Uniqueness of ALX-0646

ALX-0646 is unique due to its high selectivity for the 5-hydroxytryptamine 1D and 5-hydroxytryptamine 1F receptors, which minimizes its effects on other receptor subtypes. This selectivity reduces the risk of side effects commonly associated with non-selective receptor agonists .

Properties

CAS No.

208464-67-9

Molecular Formula

C18H25N3

Molecular Weight

283.4 g/mol

IUPAC Name

N,N-dimethyl-2-[5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C18H25N3/c1-20(2)9-6-16-13-19-18-5-4-15(12-17(16)18)14-7-10-21(3)11-8-14/h4-5,7,12-13,19H,6,8-11H2,1-3H3

InChI Key

RQTZMTMTBWAQAI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CC3=C(C=C2)NC=C3CCN(C)C

Origin of Product

United States

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